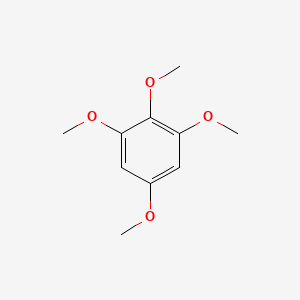

1,2,3,5-Tetramethoxybenzene

Description

Contextualization within Aromatic Ethers and Substituted Benzenes

1,2,3,5-Tetramethoxybenzene is an organic compound characterized by a benzene (B151609) ring substituted with four methoxy (B1213986) groups (-OCH₃) at the 1, 2, 3, and 5 positions. cymitquimica.com This structure firmly places it within two significant classes of organic molecules: aromatic ethers and substituted benzenes. cymitquimica.comlookchem.com

As an aromatic ether, it contains one or more alkoxy groups attached to an aromatic ring. The ether linkages influence the compound's chemical reactivity and physical properties. cymitquimica.com Substituted benzenes are a vast category of compounds where one or more hydrogen atoms on the benzene ring have been replaced by other functional groups. asianscientist.com The nature and position of these substituents dramatically affect the molecule's electronic properties, reactivity, and potential applications. asianscientist.comaip.orgfiveable.me In this compound, the four electron-donating methoxy groups significantly increase the electron density of the benzene ring, making it a useful intermediate in the synthesis of more complex molecules. cymitquimica.com The specific 1,2,3,5-substitution pattern creates a unique electronic and steric environment that distinguishes it from its isomers, such as 1,2,4,5-tetramethoxybenzene (B1203070). thieme-connect.comunige.ch

The study of substituted benzenes is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials science. asianscientist.com The ability to control the substitution pattern on the benzene ring allows chemists to fine-tune the properties of molecules for specific purposes. asianscientist.comacs.org

Scope and Significance in Chemical Research

The primary significance of this compound in chemical research lies in its role as a versatile precursor and building block in organic synthesis. lookchem.com Its unique structure, featuring multiple activating methoxy groups, makes it a valuable intermediate for creating a wide array of derivatives and complex organic molecules. cymitquimica.comlookchem.com

Researchers utilize this compound as a key starting material in the synthesis of various compounds. For instance, it is employed in Friedel-Crafts acylation reactions to produce substituted acetophenones, which are themselves important synthetic intermediates. rsc.orgchemicalbook.com A notable application is in the total synthesis of naturally occurring bioactive compounds. It has been successfully used as a starting material in the synthesis of 5,7,8-trioxygenated homoisoflavonoids, a class of compounds with potential pharmacological applications. iupui.eduacs.org

The compound's structure also makes it a subject of interest in supramolecular chemistry and materials science. For example, its ability to act as an electron donor has been explored in the formation of charge-transfer complexes. aip.orgnih.gov While research on isomers like 1,2,4,5-tetramethoxybenzene has shown potential in areas like redox shuttles for Li-ion batteries and as components in molecular wires, it highlights the broader research interest in the properties of polysubstituted methoxybenzenes. unige.chresearchgate.net

Overview of Current Research Trajectories

Current research involving this compound and related polysubstituted benzenes is focused on several key areas:

Total Synthesis of Natural Products: The compound continues to be a valuable starting material for the synthesis of complex natural products. iupui.eduacs.org Its specific substitution pattern provides a pre-functionalized A-ring for the construction of flavonoids, isoflavonoids, and other classes of bioactive molecules. iupui.eduacs.org

Structural and Spectroscopic Analysis: Detailed studies on the crystal and molecular structure of this compound, both in its pure form and in complexes, provide fundamental insights into its conformational properties and intermolecular interactions. aip.orgnih.gov Techniques such as X-ray diffraction, inelastic neutron scattering, and various forms of spectroscopy are employed to understand its structure and dynamics. aip.orgnih.gov

Development of Novel Synthetic Methodologies: The reactivity of this compound is explored to develop new synthetic reactions. For example, its behavior in acylation reactions has been studied, revealing both expected and abnormal products, which contributes to a deeper understanding of reaction mechanisms. rsc.org

Materials Science: The electron-rich nature of the tetramethoxy-substituted benzene ring is of interest for creating new functional materials. unige.ch Research on related isomers for applications in molecular electronics suggests a potential trajectory for this compound in the design of materials with specific electronic properties. unige.ch

Chemical and Physical Properties

This table summarizes key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₄ | cymitquimica.comlookchem.com |

| Molecular Weight | 198.22 g/mol | lookchem.com |

| CAS Number | 5333-45-9 | lookchem.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 38-42 °C | lookchem.comsigmaaldrich.comchemicalbook.com |

| Boiling Point | 270-271 °C | chemicalbook.com |

| Density | 1.068 g/cm³ (Predicted) | lookchem.comchemicalbook.com |

| Flash Point | 96.1 °C (205 °F) | lookchem.comchemicalbook.com |

| Refractive Index | 1.483 | lookchem.com |

Data sourced from various chemical suppliers and databases.

Spectroscopic Data

The following table presents spectroscopic data for this compound as reported in a study on the total synthesis of homoisoflavonoids. iupui.eduacs.org

| Spectrum | Chemical Shift (δ) / m/z | Reference |

| ¹H NMR (600 MHz, CDCl₃) | 6.15 (s, 2H), 3.84 (s, 6H), 3.78 (s, 6H) | iupui.eduacs.org |

| ¹³C{¹H} NMR (150 MHz, CDCl₃) | 156.4, 153.8, 132.4, 91.7, 61.1, 56.2, 55.6 | iupui.eduacs.org |

| HRMS (ESI) | [M+H]⁺ calculated for C₁₀H₁₅O₄: 199.0970; found: 199.0966 | acs.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,5-tetramethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHYPOOSWQXFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967932 | |

| Record name | 1,2,3,5-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-45-9 | |

| Record name | 5333-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,5-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes to 1,2,3,5-Tetramethoxybenzene

The preparation of this compound can be achieved through several synthetic pathways, often starting from more readily available phenolic compounds. The key challenge lies in achieving the correct regiochemistry of the methoxy (B1213986) groups on the benzene (B151609) ring.

A highly efficient and regioselective method for synthesizing this compound involves the methylation of 3,4,5-trimethoxyphenol (B152058). iupui.edu This strategy takes advantage of the specific reactivity of the hydroxyl group on the precursor. In a reported procedure, 3,4,5-trimethoxyphenol is treated with dimethyl sulfate (B86663) in the presence of cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is driven to completion by heating, resulting in the selective methylation of the phenolic hydroxyl group to yield this compound. iupui.edu This method is notable for its high yield, which can reach up to 98%. iupui.edu

The choice of a strong base and a suitable methylating agent is crucial for the success of this alkylation. This approach is a prime example of how the existing substitution pattern on a benzene ring can be used to direct the addition of new functional groups to a specific position.

The optimization of synthetic protocols is essential for maximizing product yield and ensuring high purity, which is critical for subsequent applications. For the methylation of 3,4,5-trimethoxyphenol, reaction conditions have been refined to achieve near-quantitative conversion. The use of cesium carbonate as the base and allowing the reaction to proceed at reflux for several hours are key parameters for optimization. iupui.edu

In the context of subsequent reactions, such as the Friedel-Crafts acylation of this compound, reaction conditions are also critical. The Friedel-Crafts reaction is a fundamental method for forming carbon-carbon bonds with aromatic rings. iitk.ac.inmasterorganicchemistry.com Optimization of this reaction involves careful selection of the Lewis acid catalyst, solvent, temperature, and reaction time. beilstein-journals.orgresearchgate.net For instance, while strong Lewis acids like aluminum chloride (AlCl₃) are traditional catalysts, they can present challenges in terms of handling and product purification. nih.govbyjus.com Milder catalysts or alternative reaction media, such as ionic liquids, have been explored to create more robust and efficient protocols. beilstein-journals.org

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3,4,5-Trimethoxyphenol | Dimethyl sulfate, Cesium Carbonate (Cs₂CO₃) | N,N-Dimethylformamide (DMF) | Reflux, 4 hours | This compound | 98% |

Despite the existence of high-yield synthetic routes, challenges remain, particularly in reactions where this compound is used as a starting material. One of the most significant challenges arises during Friedel-Crafts acylation reactions. These reactions typically employ strong Lewis acid catalysts such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂). nih.govresearchgate.net

A notable issue is the formation of difficult-to-remove impurities. For example, when Friedel-Crafts reactions are conducted in ether-based solvents, there is a risk of forming ring-alkoxylated contaminants. It has been reported that the reaction of this compound can lead to products contaminated with ethoxy-containing compounds, which complicates the purification process. The use of strong and moisture-sensitive Lewis acids also necessitates stringent anhydrous conditions and can make catalyst removal and product isolation laborious and costly. nih.gov

Utilization as a Synthetic Intermediate

The specific substitution pattern of this compound makes it a valuable building block for the synthesis of complex natural products and their analogs.

This compound has been successfully employed as a key precursor in the total synthesis of naturally occurring 5,7,8-trioxygenated homoisoflavonoids. iupui.edu Homoisoflavonoids are a class of flavonoids with a C16 skeleton, and those with a 5,7,8-oxygenation pattern are of particular interest.

In a multi-step synthesis, this compound is first subjected to a Friedel-Crafts acylation reaction. For example, reaction with acetic anhydride (B1165640) in the presence of a Lewis acid like boron trifluoride etherate introduces an acetyl group onto the benzene ring, forming an acetophenone (B1666503) derivative. researchgate.net This intermediate is then used to construct the characteristic chroman-4-one core of the homoisoflavonoid structure. This synthetic strategy demonstrates the utility of this compound in building the highly substituted A-ring of these complex natural products. iupui.edu

While direct synthesis of Coenzyme Q10 (CoQ10) from this compound is not the most common route, its structural isomers and closely related derivatives are crucial intermediates in the synthesis of CoQ10 and its analogs. CoQ10 is a vital component of the electron transport chain in mitochondria. rsc.orgresearchgate.net

Derivatization for Functionalized Molecular Systems

The strategic derivatization of this compound serves as a key methodology for the synthesis of a variety of functionalized molecular systems. The electron-donating nature of the four methoxy groups activates the aromatic ring, making it susceptible to electrophilic substitution reactions. This reactivity allows for the introduction of diverse functional groups, which can be further manipulated to construct more complex molecules. Key derivatization strategies include Friedel-Crafts acylation and nitration, which have been shown to yield valuable synthetic intermediates.

One of the primary methods for functionalizing this compound is through Friedel-Crafts acylation. This reaction introduces an acyl group onto the aromatic ring, typically leading to the formation of a ketone. For instance, the acylation of this compound in diethyl ether has been reported to yield the corresponding acetophenone. rsc.org Interestingly, this reaction can also lead to unexpected products, such as the formation of 3-ethoxy-2-hydroxy-4,6-dimethoxy-acetophenone, highlighting the complex reactivity of this substituted benzene derivative. rsc.org

Another significant derivatization route is nitration. The reaction of this compound with nitric acid in acetic anhydride results in ipso-nitration, where the nitro group substitutes a methoxy group. This process initially forms a 3,4,5-trimethoxy-4-nitrocyclohexa-2,5-dienone intermediate, which can then be converted to 2,6-dimethoxyquinone. rsc.org This transformation demonstrates a pathway to access quinone structures, which are important motifs in various functional materials and biologically active molecules.

These derivatization reactions underscore the utility of this compound as a versatile building block in organic synthesis, providing access to a range of functionalized aromatic compounds that can serve as precursors for more elaborate molecular systems.

Table 1: Derivatization Reactions of this compound

Reaction Mechanisms and Reactivity Studies

Oxidative Reaction Pathways

The methoxy (B1213986) groups on the benzene (B151609) ring make 1,2,3,5-tetramethoxybenzene susceptible to various oxidative transformations, including enzymatic, chemical, and electrochemical methods. These reactions typically proceed via the formation of cation radicals, leading to a variety of oxidized products.

The enzymatic oxidation of aromatic compounds is a key process in the metabolism of xenobiotics. While specific studies on the enzymatic oxidation of this compound are not extensively detailed, the mechanisms can be inferred from studies on related methoxybenzenes and other aromatic substrates. The primary enzymes involved in such transformations are Cytochrome P450 (CYP) monooxygenases and peroxidases.

Cytochrome P450 enzymes, particularly isoforms like CYP2E1, are known to metabolize aromatic compounds such as benzene. nih.gov The general mechanism involves the activation of molecular oxygen to form a high-valent iron-oxo species (Compound I) within the enzyme's active site. manchester.ac.ukrsc.org This potent oxidant can hydroxylate the aromatic ring. For a substituted benzene like this compound, this would likely proceed through an arene oxide intermediate. This intermediate can then rearrange to a phenol or undergo further enzymatic processing. The high degree of methoxylation in this compound suggests that O-demethylation is also a probable metabolic pathway, where a methoxy group is converted to a hydroxyl group, releasing formaldehyde. This process also involves the CYP active species and results in the formation of hydroxylated and subsequently quinone-type metabolites. nih.gov

Peroxidases, such as horseradish peroxidase (HRP), catalyze oxidation reactions in the presence of hydrogen peroxide. Unlike the P450 mechanism, peroxidases typically function via one-electron oxidation pathways. nih.gov For an electron-rich substrate like this compound, the enzyme would abstract a single electron from the aromatic ring to generate a cation radical. This reactive intermediate can then undergo further reactions, such as dimerization, polymerization, or reaction with water to yield hydroxylated products.

The formation of a cation radical is a central feature of the oxidation of methoxybenzenes. acs.org The electron-donating nature of the four methoxy groups in this compound stabilizes the positive charge on the aromatic ring, facilitating its formation through one-electron oxidation. This process can be initiated by chemical oxidants, electrochemical methods, or enzymatic action. acs.orgchemicalbook.com

Upon formation, the this compound cation radical is a highly reactive intermediate. Its subsequent transformations are diverse. In the presence of nucleophiles, such as water, it can lead to hydroxylated products. The cation radical can also undergo demethoxylation, where a methoxy group is lost, often followed by the formation of a quinone structure. For instance, studies on the closely related 1,3,5-trimethoxybenzene (B48636) have shown that its radical cation plays a critical role in electron-transfer and hole-transfer processes, effectively oxidizing other substrates like alcohols. chemicalbook.com This indicates that the this compound radical cation would be a potent species capable of driving subsequent chemical reactions.

Electrocatalytic oxidation offers a controlled method for studying the oxidative pathways of organic molecules. The process for this compound can be effectively modeled on the well-documented electrochemical oxidation of 1,3,5-trimethoxybenzene (TMB). researchgate.netresearchgate.net These reactions are typically performed in aqueous solutions using anodes with high oxygen overpotential, such as lead dioxide (PbO₂) or boron-doped diamond (BDD). researchgate.net

The mechanism at a PbO₂ anode involves the electrochemical generation of hydroxyl radicals (•OH) on the anode surface from the oxidation of water. These highly reactive radicals then attack the aromatic ring of this compound. This attack leads to the formation of hydroxylated intermediates, which are rapidly oxidized further. The oxidation cascade typically results in the cleavage of methoxy groups and the formation of benzoquinones. For example, the electrolysis of TMB at a Ta/PbO₂ anode yields 2,6-dimethoxy-1,4-benzoquinone as a major product. researchgate.netresearchgate.net By analogy, the electrocatalytic oxidation of this compound is expected to produce corresponding methoxy-substituted benzoquinones, with the potential for complete mineralization to CO₂ with prolonged electrolysis time. researchgate.net

| Parameter | Details | Reference |

|---|---|---|

| Anode Material | Lead Dioxide (PbO₂) | researchgate.netresearchgate.net |

| Primary Oxidant | Physisorbed Hydroxyl Radicals (•OH) | researchgate.net |

| Initial Reaction | Hydroxylation of the aromatic ring | researchgate.net |

| Major Product | 2,6-Dimethoxy-1,4-benzoquinone | researchgate.net |

| Final Products | Carboxylic acids, eventually CO₂ | researchgate.net |

Photoinduced Processes and Photochemistry

The photochemistry of this compound involves the absorption of UV light, leading to excited electronic states that can undergo unique intramolecular and intermolecular reactions. These processes are distinct from the ground-state oxidative pathways and often involve highly reactive, short-lived intermediates.

Research on the interaction of carbenes with aromatic ethers has shown that compounds like this compound can form "O-ylidic complexes." These species are intermediates that can be considered a complex between an ether oxygen and a carbene. While not a fully formed oxonium ylide with a covalent O-C bond, these complexes are detectable and represent a key step in the interaction. The formation of these complexes is supported by spectroscopic data, which show absorption bands distinct from those of the parent molecules.

In more general photochemical reactions that generate a carbene within the same molecule as an ether, a formal intramolecular oxonium ylide can be formed. This typically happens when a precursor molecule, upon photolysis, extrudes a small molecule (like N₂) to generate a carbene. If a methoxy group is positioned appropriately, the carbene can interact with the oxygen atom to form a cyclic oxonium ylide. This ylide is a dipolar intermediate that can subsequently rearrange to give stable final products.

In the presence of an electron acceptor, photoinduced electron transfer (PET) can occur, generating the this compound cation radical. In an aerobic environment, this cation radical can react with superoxide radical anion (O₂•⁻), which is formed when the electron acceptor is reduced by the excited tetramethoxybenzene and subsequently transfers the electron to molecular oxygen. The reaction between the cation radical and superoxide can lead to the formation of peroxy intermediates, which can then decompose, leading to ring hydroxylation, demethoxylation, and ultimately oxidation to a benzoquinone structure. This pathway represents a convergence of photochemical initiation with subsequent oxidative transformations similar to those observed in electrochemical and enzymatic systems.

Electron Transfer Phenomena

This compound and its isomers, particularly 1,2,4,5-tetramethoxybenzene (B1203070) (tmb), have been identified as effective building blocks for molecular wires due to their electron-rich nature. nih.gov In molecular systems designed for studying photoinduced electron transfer, a bridging unit, or "molecular wire," connects an electron donor and an electron acceptor. The chemical nature of this bridge is crucial as it mediates the transfer of charge between the two terminals.

Research has shown that the electron-rich tetramethoxybenzene bridge provides a more shallow barrier for charge tunneling compared to less electron-rich spacers like an unsubstituted phenylene (ph) group. nih.gov This characteristic is explained by the hole-tunneling model. In this model, the electron transfer is viewed as a "hole" moving from the acceptor to the donor. The high-lying highest occupied molecular orbital (HOMO) of the electron-rich tmb bridge creates a smaller energy gap for this hole to cross, thus facilitating a more rapid transfer of charge across the molecule. nih.gov The presence of four alkoxy substituents on the phenylene backbone, therefore, has a significant influence on the charge-transfer properties of the molecular wire, a feature of growing importance for the development of molecular electronics. nih.gov

The specific dynamics of charge transfer in donor-bridge-acceptor (D-B-A) systems are significantly influenced by the bridging unit. Studies comparing a tetramethoxybenzene (tmb) bridge to a standard phenylene (ph) bridge in dyads with triarylamine as the donor and a Ru(bpy)₃²⁺ complex as the acceptor have provided quantitative insights into these dynamics. nih.gov

Upon photoirradiation of the ruthenium complex, an intramolecular electron transfer is triggered from the triarylamine donor to the photo-excited metal complex. This process of charge separation occurs with a time constant of 1.5 nanoseconds for the tmb-bridged molecule, which is substantially faster than the 6.8 ns observed for the ph-bridged equivalent. nih.gov Following this initial charge transfer, a thermal electron transfer in the reverse direction, known as charge recombination, leads to the disappearance of the photoproducts. This recombination process occurs with a time constant of 10 ns in both the tmb- and ph-bridged systems. nih.gov The key difference lies in the initial, faster rate of photoinduced charge separation facilitated by the electron-rich tmb bridge. nih.gov

| Bridging Unit | Donor | Acceptor | Charge Separation Time Constant (ns) | Charge Recombination Time Constant (ns) | Reference |

|---|---|---|---|---|---|

| 1,2,4,5-Tetramethoxybenzene (tmb) | Triarylamine | Ru(bpy)₃²⁺ | 1.5 | 10 | nih.gov |

| Phenylene (ph) | Triarylamine | Ru(bpy)₃²⁺ | 6.8 | 10 | nih.gov |

Fluorescence quenching is a process that decreases the intensity of fluorescence from a substance. One common mechanism for this is photoinduced electron transfer (PET). nih.goviaamonline.org In this process, an excited fluorophore can be deactivated by transferring an electron to an acceptor molecule (the quencher) or by accepting an electron from a donor molecule (the quencher). iaamonline.org

1,2,4,5-Tetramethoxybenzene has been shown to act as an effective quencher in certain photochemical reactions, such as the valence isomerization of other molecules on a ZnO semiconductor surface. cdnsciencepub.com Its ability to function as a quencher is attributed to its characteristics as an electron donor. cdnsciencepub.com When a nearby molecule is excited by light, the electron-rich tetramethoxybenzene can donate an electron to the excited species, leading to the formation of a radical cation and quenching the fluorescence or photoreactivity of the excited molecule. iaamonline.orgcdnsciencepub.com The efficiency of this quenching process is dependent on factors such as the redox properties of both the fluorophore and the quencher. nih.gov

Other Reaction Types and Pathways

Beyond its role in well-defined donor-bridge-acceptor systems, tetramethoxybenzene participates in other significant electron transfer reactions.

Enzymatic Oxidation: Certain enzymes, such as the P450 1A2 isoform, are capable of abstracting an electron from 1,2,4,5-tetramethoxybenzene. nih.gov This one-electron oxidation results in the formation of a stable radical cation. nih.gov The resulting radical can then undergo diradical coupling reactions to form a variety of products, a pathway analogous to processes involved in the biosynthesis of lignin in plants. nih.gov

Electrochemical Oxidation and Redox Shuttles: In electrochemical contexts, 1,2,4,5-tetramethoxybenzene demonstrates the ability to form a stable radical cation at a potential of 3.6 V versus metallic lithium. researchgate.net This property has led to its investigation as a redox shuttle molecule for providing overcharge protection in lithium-ion batteries. researchgate.net In this application, if a battery cell is overcharged, the tetramethoxybenzene molecule is oxidized at the cathode. It then diffuses to the negative electrode where it is reduced back to its neutral form, creating a "shuttle" that dissipates the excess current and prevents damage to the battery. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

The vibrational dynamics of 1,2,3,5-Tetramethoxybenzene (TMOB) have been extensively investigated through a multi-technique approach, providing a detailed understanding of its molecular vibrations, particularly the motions of the methoxy (B1213986) groups. nih.gov

Inelastic Neutron Scattering (INS) spectroscopy, aided by density functional theory (DFT) calculations, has been a crucial tool in analyzing the vibrational modes of TMOB. nih.gov This technique is particularly sensitive to the motions of hydrogen atoms, making it ideal for studying the dynamics of the methoxy groups. The INS spectra, in conjunction with theoretical calculations, have enabled a comprehensive analysis of the internal vibrational modes of the molecule. nih.govaip.org

Complementing the INS data, Infrared (IR) and Raman spectroscopy have provided further insights into the vibrational characteristics of this compound. nih.gov The combination of these optical spectroscopy techniques with INS has allowed for a more complete assignment of the observed vibrational frequencies. A good consistency was found between the experimental frequencies obtained from IR and Raman spectra and those calculated for the crystalline state, validating the theoretical models used. nih.gov

The following table presents a selection of experimental vibrational frequencies for this compound as observed in its INS, IR, and Raman spectra, along with their assignments based on DFT calculations.

| INS Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| 105 | - | 109 | Librational mode of methoxy group |

| 175 | 174 | 177 | Librational mode of methoxy group |

| 224 | - | 225 | Librational mode of methoxy group |

| 270 | - | 272 | Librational mode of methoxy group |

X-ray Diffraction Analysis

X-ray diffraction studies have been instrumental in determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound.

The crystal and molecular structure of this compound has been determined with high precision using X-ray diffraction techniques. aip.org The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 696290. aip.orgnih.gov The analysis revealed that the crystal structure contains two slightly different conformations of the TMOB molecule, labeled as A and B. A notable feature in both conformations is a marked inclination of the methyl groups from the plane of the phenyl ring. aip.org There is a good agreement between the experimentally determined molecular structure and the one predicted by theoretical calculations for the crystalline state. nih.gov

The table below summarizes key crystallographic parameters for this compound.

| Parameter | Value |

|---|---|

| CCDC Number | 696290 |

| Empirical formula | C₁₀H₁₄O₄ |

| Formula weight | 198.22 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

The arrangement of this compound molecules in the crystal lattice is governed by a network of intermolecular interactions. aip.org The packing of the molecules reveals the presence of direct contacts between the methyl groups and oxygen atoms of adjacent molecules. These interactions can be characterized as unconventional C-H···O hydrogen bonds. aip.org The analysis of these interactions is crucial for understanding the stability of the crystal structure and for explaining the observed differences in the librational modes of the four methoxy groups. nih.gov The close similarity between the structure of the TMOB molecule in its pure crystalline form and when isolated is indicative of the dominance of intramolecular forces in determining its conformation. nih.gov

Studies of Co-crystals and Charge Transfer Complexes, e.g., with 1,2,4,5-Tetracyanobenzene

The electron-rich nature of the this compound ring, owing to the presence of four electron-donating methoxy groups, facilitates its participation as a donor in charge-transfer (CT) complexes. When combined with a suitable electron acceptor, such as 1,2,4,5-tetracyanobenzene (TCNB), these molecules can self-assemble into co-crystals. researchgate.net In these structures, the donor (this compound) and acceptor (TCNB) molecules typically arrange in alternating, face-to-face stacks. researchgate.net

This arrangement allows for a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the tetramethoxybenzene to the lowest unoccupied molecular orbital (LUMO) of the TCNB. This interaction gives rise to new, characteristic electronic absorption bands in the UV-Visible spectrum, known as charge-transfer bands, which are not present in the spectra of the individual components. researchgate.netspcmc.ac.in The color and spectroscopic properties of these CT complexes are highly dependent on the degree of charge transfer and the specific crystalline packing. researchgate.net The formation of such co-crystals can be investigated through various spectroscopic methods and X-ray crystallography to determine the intermolecular distances and geometry within the stacks.

Electron Spin Resonance (ESR) Spectroscopy

Detection and Characterization of Radical Cation Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a crucial technique for detecting and characterizing paramagnetic species, such as the radical cation of this compound. This transient intermediate can be generated through one-electron oxidation, for instance, by chemical oxidation in a solvent like methylene (B1212753) chloride with an acid such as methanesulfonic acid. utexas.edu

The ESR spectrum of the this compound radical cation provides detailed information about the distribution of the unpaired electron's spin density across the molecule. ethernet.edu.et The spectrum exhibits a complex hyperfine structure due to the coupling of the unpaired electron's spin with the magnetic moments of the protons on the aromatic ring and the protons of the four methoxy groups. libretexts.org The magnitude of the hyperfine splitting constants is proportional to the spin density at the location of the respective nucleus. utexas.edu Analysis of these splitting patterns allows for the mapping of the electron distribution, offering insights into the electronic structure of the radical cation and the influence of the methoxy groups on spin delocalization. utexas.edursc.org

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Structural Confirmation of Synthesized Derivatives and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic compounds, including derivatives and reaction intermediates of this compound.

¹H and ¹³C NMR spectroscopy provide definitive confirmation of molecular structure. In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the signals for the aromatic and methoxy protons reveal the substitution pattern on the benzene (B151609) ring. For instance, the synthesis of halogenated derivatives can be confirmed by changes in the aromatic proton signals. umich.edursc.org Similarly, the ¹³C NMR spectrum provides information on the chemical environment of each carbon atom in the molecule, further verifying the structure of synthesized products. rsc.org

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns. Electrospray ionization (ESI) is one common technique used to obtain the mass spectrum. umich.edu The molecular ion peak confirms the molecular formula, while the fragmentation pattern can help to verify the connectivity of atoms within the molecule.

| Technique | Application | Information Obtained |

| ¹H NMR | Structural confirmation | Chemical shift, integration, and coupling patterns of protons. |

| ¹³C NMR | Structural confirmation | Chemical environment and connectivity of carbon atoms. |

| MS | Molecular weight determination | Molecular ion peak and fragmentation patterns. |

UV-Visible Spectroscopy

Characterization of Transient Species and Complexes, e.g., O-ylidic complexes and π-complexes

UV-Visible spectroscopy is a powerful method for studying transient species and complexes involving this compound. The formation of complexes, such as π-complexes or charge-transfer complexes, often results in significant changes in the electronic absorption spectrum. up.ac.za

When this compound (an electron donor) interacts with an electron acceptor, a new, low-energy absorption band, known as the charge-transfer (CT) band, often appears. spcmc.ac.in This band, typically in the visible region of the spectrum, corresponds to the electronic transition from the ground state of the complex to a charge-transfer excited state. spcmc.ac.in The position (λmax) and intensity of this band provide information about the strength of the donor-acceptor interaction. The formation of such transient complexes can be monitored by observing the appearance and behavior of these characteristic CT bands. researchgate.net The absorption maxima of these complexes can be influenced by factors such as solvent composition and the specific nature of the interacting species. researchgate.netrsc.org

| Complex/Species Type | Spectroscopic Feature | Information Gained |

| Charge-Transfer (CT) Complex | New absorption band (CT band) | Strength of donor-acceptor interaction |

| π-Complex | Shifts in existing absorption bands | Nature of intermolecular π-π interactions |

| Transient Intermediates | Appearance of new absorption maxima | Identification and kinetics of formation/decay |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, especially Density Functional Theory (DFT), serve as a powerful tool for investigating the structural and electronic nature of TMOB.

DFT calculations have been successfully applied to determine the optimized geometry of the isolated TMOB molecule and to simulate its structure within a crystalline lattice. Studies have shown a strong consistency between the molecular structure determined experimentally via X-ray diffraction and the geometry predicted by DFT calculations. researchgate.net This agreement validates the computational model and allows for a reliable analysis of the molecule's structural parameters. The close similarity found between the structure of an isolated TMOB molecule and its structure within a molecular complex suggests that intramolecular interactions are the dominant forces defining its geometry. researchgate.net

For related methoxybenzene derivatives, DFT calculations have been used in conjunction with crystallographic analysis to elucidate electronic properties and reactivity, highlighting the stability provided by intermolecular interactions like hydrogen bonds and van der Waals forces in the crystal packing. nih.gov

| Parameter | Experimental Value (X-ray) | Calculated Value (DFT) | Reference Compound |

|---|---|---|---|

| C-C Bond Length (aromatic) | ~1.39 Å | ~1.40 Å | 1,3,5-Trimethoxybenzene (B48636) |

| C-O Bond Length | ~1.37 Å | ~1.36 Å | 1,3,5-Trimethoxybenzene |

| C-O-C Angle | ~118° | ~117° | 1,3,5-Trimethoxybenzene |

A significant application of DFT is the prediction of vibrational spectra (Infrared and Raman), which can be compared with experimental measurements for validation. researchgate.net For TMOB, DFT calculations have been used to simulate its vibrational spectra, achieving good consistency with frequencies measured by inelastic neutron scattering (INS), Raman, and IR spectroscopy for the crystalline state. researchgate.net The potential energy distribution (PED) analysis, derived from these calculations, allows for a precise assignment of each vibrational mode to specific atomic motions, such as C-H stretching, ring deformations, or methoxy (B1213986) group torsions. icm.edu.pl

| Vibrational Mode | Experimental Frequency (IR/Raman) | Calculated Frequency (DFT) | Assignment |

|---|---|---|---|

| CH₃ Asymmetric Stretch | ~2950 cm⁻¹ | ~2966 cm⁻¹ | Stretching of C-H bonds in methyl groups |

| Aromatic C=C Stretch | ~1600 cm⁻¹ | ~1608 cm⁻¹ | Stretching of carbon-carbon bonds in the benzene (B151609) ring |

| C-O-C Asymmetric Stretch | ~1144 cm⁻¹ | ~1153 cm⁻¹ | Asymmetric stretching of the ether linkage |

| Methoxy Group Libration | Low frequency region | Low frequency region | Rocking/torsional motion of the -OCH₃ groups |

DFT calculations provide fundamental insights into the electronic structure of TMOB. By calculating frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can understand the molecule's electronic behavior. mdpi.com The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. nih.govnih.gov The electron-donating nature of the four methoxy groups significantly influences the charge density of the aromatic ring.

Molecular Dynamics and Simulation Studies

While specific molecular dynamics (MD) simulation studies focused solely on 1,2,3,5-Tetramethoxybenzene are not widely documented in the searched literature, this computational technique is highly valuable for understanding the behavior of similar molecules in the condensed phase. rsc.org MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. dtic.milkummerlaender.eu For a compound like TMOB, MD could be used to study the collective motions of the methoxy groups, conformational flexibility, and interactions with solvent molecules or other species in a mixture. It can also be used to predict bulk properties like heats of sublimation and mechanical properties under varying pressure and temperature. dtic.mil

Theoretical Insights into Reactivity and Electron Transfer

The electronic properties derived from DFT calculations offer theoretical insights into the reactivity of this compound. The presence of four electron-donating methoxy groups makes the benzene ring electron-rich, suggesting it is susceptible to electrophilic attack.

This high electron density also implies a capacity for electron transfer. Studies on the closely related 1,3,5-trimethoxybenzene have shown that its radical cation, formed via one-electron oxidation, is an effective agent in photochemical processes and the oxidation of alcohols. chemicalbook.com The radical cation participates in electron-transfer mechanisms, and its efficiency can be quantified by measuring hole transfer rate constants. chemicalbook.com Given the structural and electronic similarities, theoretical models suggest that this compound would exhibit comparable reactivity, acting as an effective electron donor in charge-transfer reactions.

Following a comprehensive search for scientific literature pertaining to the computational and theoretical modeling of this compound, it has been determined that there is no available research specifically addressing the modeling of its cation radical formation or the simulation of its photoinduced electron transfer pathways.

The conducted searches for "theoretical study of this compound cation radical" and "computational modeling of photoinduced electron transfer in this compound" did not yield any relevant studies. The available information is limited to database entries providing general chemical and physical properties of the compound.

Due to the strict adherence to the provided outline, which requires a focus solely on the chemical compound this compound and the specific topics of cation radical formation modeling and photoinduced electron transfer simulation, it is not possible to generate the requested article. To do so would necessitate the inclusion of information on other related compounds, which would be in direct violation of the user's explicit instructions.

Therefore, the requested article on the "" of this compound cannot be produced at this time due to a lack of specific scientific research on the subject.

Advanced Materials Science Applications

Redox-Active Materials

Redox-active materials are crucial for the development of energy storage and conversion devices. These materials can undergo reversible oxidation and reduction processes, enabling the storage and release of electrical energy.

Application as Redox Shuttles in Electrochemical Devices

While the redox properties of 1,2,3,5-Tetramethoxybenzene have been characterized, with a measured half-wave oxidation potential of 1.09 V, its specific application as a redox shuttle in electrochemical devices has not been extensively documented in the reviewed scientific literature. Redox shuttles are molecules that can be repeatedly oxidized and reduced to protect batteries from overcharging. Although other isomers like 1,2,4,5-tetramethoxybenzene (B1203070) have been investigated for this purpose, dedicated studies on the application of the 1,2,3,5-isomer in this capacity are not prominently featured.

Molecular Electronics

Molecular electronics is a branch of nanotechnology that utilizes single molecules or nanoscale collections of single molecules as electronic components. The goal is to create smaller and more efficient electronic circuits.

Integration as Building Blocks in Molecular Wires

This compound has been successfully integrated as a key building block in the construction of molecular wires. unige.chacs.orgnih.govacs.org Specifically, it has been used as a central bridging unit in donor-bridge-acceptor molecules, which are fundamental structures for studying electron transfer. unige.chacs.orgnih.govacs.org In one such architecture, a tetramethoxybenzene (tmb) unit was positioned between a triarylamine electron donor and a Ru(bpy)32+ (bpy = 2,2'-bipyridine) electron acceptor. unige.chnih.gov The synthesis of these complex molecules demonstrates the viability of using this compound as a structural component in nanoscale electronic systems. unige.ch

Influence on Charge-Transfer Properties in Designed Architectures

The inclusion of a this compound bridge has a significant and beneficial influence on the charge-transfer properties of molecular wires. unige.chacs.orgnih.govacs.org In a comparative study, a molecule with a tetramethoxybenzene (tmb) bridge was analyzed against an analogous molecule with a less electron-rich, unsubstituted phenylene (ph) bridge. unige.chnih.govacs.org

Upon photoirradiation, the tmb-bridged molecule exhibited a significantly faster rate of intramolecular electron transfer from the donor to the acceptor. unige.chnih.govacs.org This acceleration is attributed to the electron-rich nature of the tetramethoxybenzene unit, which creates a more shallow barrier for the charge transfer process, a concept understood within the framework of a hole-tunneling model. unige.chnih.govacs.org The thermal electron transfer in the reverse direction, leading to the disappearance of the photoproduct, occurred with a time constant of 10 ns for both the tmb- and ph-bridged systems. unige.chnih.govacs.org This research highlights how the strategic placement of four alkoxy-substituents on a phenylene backbone can markedly improve the charge-transfer characteristics of a molecular wire, a crucial factor for the advancement of molecular electronics technology. unige.chnih.gov

Comparison of Photoinduced Charge Transfer Rates

| Bridging Unit | Molecule | Charge Transfer Time Constant (ns) |

|---|---|---|

| Tetramethoxybenzene (tmb) | TAA-tmb-Ru2+ | 1.5 |

| Phenylene (ph) | TAA-ph-Ru2+ | 6.8 |

Other Emerging Material Applications and Functionalization

The ability to chemically modify, or functionalize, this compound opens avenues for other material applications. Functionalization allows for the tuning of its chemical and physical properties and its integration into larger, more complex systems.

One documented method of functionalization is the chloromethylation of the aromatic ring. tandfonline.com This reaction introduces a chloromethyl group (-CH2Cl) onto the benzene (B151609) core, creating a reactive site for further chemical transformations. wikipedia.orgthieme-connect.de For instance, the chloromethylation of this compound has been successfully achieved using 1-chloro-4-(chloromethoxy)butane (B6235668) as the reagent and tin(IV) chloride (SnCl4) as a catalyst in a mixed solvent system. tandfonline.com Such functionalized derivatives can serve as versatile intermediates in the synthesis of more complex molecules and materials. thieme-connect.de

Biological and Biomedical Research Insights

Enzymatic Biotransformation and Metabolism

The biotransformation of methoxy-substituted benzene (B151609) compounds, including 1,2,3,5-tetramethoxybenzene, is a critical area of study for understanding their biological activity and degradation. The metabolic fate of these molecules is primarily governed by oxidative enzymes, which modify their structure to facilitate excretion.

While specific studies detailing the interaction of this compound with enzymatic systems are not extensively documented, the metabolism of structurally related methoxybenzenes provides significant insights. The primary enzymes involved in the metabolism of benzene and its derivatives are the Cytochrome P450 (CYP) family and peroxidases.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily, particularly the CYP2E1 isozyme, is highly efficient in oxidizing benzene. The metabolism of methoxybenzenes by CYP enzymes typically involves two main types of reactions: aromatic ring hydroxylation and O-dealkylation (demethylation) of the methoxy (B1213986) groups. These oxidative reactions are the first step in Phase I metabolism, introducing or exposing polar functional groups (like hydroxyl groups) to increase the molecule's water solubility.

Peroxidases: Peroxidase enzymes also play a role in the metabolism of benzene's phenolic metabolites. For instance, manganese peroxidase, an enzyme produced by some fungi, has been shown to oxidize methoxybenzene compounds. Studies on the isomer 1,2,4,5-tetramethoxybenzene (B1203070) have demonstrated that manganese peroxidase can oxidize it, indicating that such enzymatic pathways are relevant for tetramethoxybenzene isomers. This oxidation is dependent on the compound's redox potential.

The biological degradation of aromatic hydrocarbons follows a general pathway beginning with oxidation and culminating in ring cleavage.

Metabolite Formation: The initial enzymatic attack on a methoxybenzene ring by CYP enzymes or peroxidases leads to the formation of hydroxylated and/or demethylated intermediates. In the case of the isomer 1,2,4,5-tetramethoxybenzene, oxidation by manganese peroxidase results in the formation of a cation radical. This highly reactive intermediate can then undergo further reactions. For benzene, metabolism leads to metabolites such as phenol, catechol, and hydroquinone, which are subsequently conjugated and excreted. It is plausible that this compound would be metabolized to various hydroxylated and demethylated derivatives.

Modulatory Effects on Biological Systems (based on related isomers and derivatives)

The biological effects of tetramethoxybenzenes have been investigated primarily through studies of its isomers and related derivatives, which have shown significant pharmacological potential, particularly in modulating the immune system.

Research on the isomer 1,2,4,5-tetramethoxybenzene (TMB) , isolated from plants like Amomum xanthioides, has provided detailed insights into its anti-inflammatory and anti-allergic properties. Mast cells are key initiators of allergic responses, and TMB has been shown to effectively suppress their activation.

The mechanism of action involves the inhibition of the IκB kinase (IKK) complex . The activation of this complex is a crucial step in the NF-κB signaling pathway, which controls the expression of numerous pro-inflammatory genes. By suppressing the IKK complex, TMB hinders the translocation of NF-κB into the nucleus. This, in turn, decreases the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-4 (IL-4) at both the genetic transcription and protein translation levels. Furthermore, TMB was found to attenuate the degranulation of mast cells by inhibiting calcium influx, a critical trigger for the release of histamine and other inflammatory mediators.

Table 1: Effects of 1,2,4,5-Tetramethoxybenzene on Inflammatory and Allergic Markers

| Biological Target/Process | Observed Effect of 1,2,4,5-Tetramethoxybenzene | Key Mechanism |

| Mast Cell Degranulation | Attenuated in a dose-dependent manner | Inhibition of calcium influx |

| Pro-inflammatory Cytokines (TNF-α, IL-4) | Decreased expression at transcriptional and translational levels | Suppression of IκB Kinase (IKK) complex activation |

| NF-κB Pathway | Hindered translocation of NF-κB into the nucleus | Suppression of IκB Kinase (IKK) complex activation |

| In Vivo Anaphylaxis Models | Reduced hypothermia and serum levels of histamine, IgE, and IL-4 | Inhibition of mast cell degranulation and cytokine expression |

1-allyl-2,3,4,5-tetramethoxybenzene is a naturally occurring phenylpropene found as a major bioactive component in the essential oil of parsley (Petroselinum crispum), alongside other compounds like myristicin and apiol. While specific pharmacological studies focusing exclusively on this isolated compound are limited, the well-documented activities of parsley provide strong evidence for the therapeutic potential of its constituents.

Parsley has a long history of use in traditional medicine, and modern studies have confirmed its wide range of pharmacological effects, including antioxidant, anti-inflammatory, hepatoprotective, anti-diabetic, diuretic, and anti-platelet activities. These effects are attributed to the synergistic action of its rich phytochemical content, including flavonoids, coumarins, and essential oil components like 1-allyl-2,3,4,5-tetramethoxybenzene.

The pharmacological potential of this structural class is further highlighted by the properties of α-asarone , a structurally similar phenylpropene (1-allyl-2,4,5-trimethoxybenzene). α-Asarone exhibits a vast array of biological activities, including neuroprotective, anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. The broad therapeutic profile of asarone suggests that other allyl-polymethoxybenzene derivatives, such as the one found in parsley, are likely to possess a similarly diverse range of pharmacological properties.

Role in Natural Product Synthesis and Structure-Activity Relationship Studies

Substituted benzene rings are fundamental scaffolds in medicinal chemistry and natural product synthesis. While this compound may not be widely cited as a direct starting material in complex total syntheses, its structural features are highly relevant to the design and study of bioactive molecules.

The field of natural product synthesis increasingly relies on efficient methods like C-H bond activation to build complex molecular architectures from simpler aromatic precursors. The specific substitution pattern of a molecule like this compound provides a unique starting point for creating diverse derivatives.

The primary importance of such compounds lies in Structure-Activity Relationship (SAR) studies . SAR is a foundational concept in medicinal chemistry where the structure of a compound is systematically modified to determine how these changes affect its biological activity. The number and position of methoxy groups on an aromatic ring are critical variables that can profoundly influence a molecule's:

Pharmacodynamics: The methoxy groups can affect how the molecule binds to its biological target (e.g., an enzyme or receptor) through steric and electronic effects.

Pharmacokinetics: The lipophilicity conferred by methoxy groups influences absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, the metabolic conversion of a methoxy group to a hydroxyl group is a key consideration in SAR. This biotransformation can dramatically alter a compound's activity, potentially leading to a metabolite that is more active, less active, or has a different activity profile compared to the parent drug. Therefore, molecules like this compound and its isomers serve as valuable chemical probes and building blocks for developing and optimizing novel therapeutic agents.

Environmental Distribution and Fate

Occurrence and Detection in Environmental Compartments

There is no specific data on the atmospheric transport and deposition of 1,2,3,5-Tetramethoxybenzene. However, research on halomethoxybenzenes demonstrates their potential for long-range atmospheric transport. vliz.beresearchgate.net These compounds are found in the atmosphere at concentrations that can exceed those of some persistent organic pollutants. vliz.beresearchgate.net Their dispersal is influenced by seasonal variations, with higher concentrations often observed during warmer seasons. nih.gov It is plausible that this compound, as a semi-volatile organic compound, could also undergo atmospheric transport, although its specific properties would dictate the extent of this movement.

The presence of this compound in aquatic and terrestrial systems has not been specifically reported. For related compounds like halomethoxybenzenes, their journey to aquatic environments can be facilitated by runoff from terrestrial sources, where they may exist in the form of their phenolic precursors. researchgate.net Once in aquatic systems, they can re-enter the atmosphere through evaporation. researchgate.net For instance, 1,2,4,5-tetrachloro-3,6-dimethoxybenzene (B1221217) is believed to be synthesized by terrestrial fungi and has been found in decayed heartwood. vliz.benih.gov

Environmental Transformation Pathways

The transformation of this compound in the environment can be anticipated to occur through both biotic and abiotic processes, similar to other methoxylated benzene (B151609) derivatives.

Specific studies on the biotic degradation of this compound are not available. However, research on the biodegradation of trimethylbenzene (TMB) isomers offers insights into the potential microbial metabolism of substituted benzenes. The structure of the molecule, particularly the position of the substituent groups, significantly influences its biodegradability. nih.gov For example, the destabilization of the aromatic ring of 1,2,3-TMB is more difficult for microorganisms compared to other isomers due to the vicinal arrangement of the methyl groups. nih.gov

Studies on TMB isomers have shown that they can be biodegraded under both denitrifying and sulfate-reducing conditions. nih.govnih.gov The degradation rates are influenced by temperature and the specific electron acceptor present. nih.govnih.gov For instance, the biodegradation of 1,3,5-TMB and 1,2,4-TMB under denitrifying conditions has been observed to be continuous and complete at temperatures between 10–20 °C. nih.gov Under sulfate-reducing conditions, the biodegradability of all TMB isomers was complete at 20 °C, but no degradation was observed at 10 °C. nih.govnih.gov

Table 1: First-Order Biodegradation Rate Constants for Trimethylbenzene Isomers

| Isomer | Biodegradation Rate Constant (d⁻¹) under Denitrifying Conditions | Biodegradation Rate Constant (d⁻¹) under Sulfate-Reducing Conditions |

|---|---|---|

| 1,3,5-TMB | 0.05 - 0.21 | Data not available |

| 1,2,4-TMB | 0.05 - 0.21 | Data not available |

| 1,2,3-TMB | 0.01 - 0.11 | Data not available |

Data sourced from studies on trimethylbenzene isomers and may not be representative of this compound. nih.govnih.gov

Information regarding the abiotic transformation of this compound is scarce. However, the photo-oxidation of other aromatic compounds, such as 1,3,5-trimethylbenzene, has been studied. The process involves complex reactions in the gas phase, leading to the formation of various secondary products. researchgate.net It is expected that this compound would also be susceptible to photooxidation in the atmosphere, initiated by reactions with hydroxyl (OH) radicals and other atmospheric oxidants. The rate and products of these reactions would depend on the specific atmospheric conditions and the chemical structure of the compound.

Comparison with Other Methoxybenzenes and Halomethoxybenzenes in Environmental Context

Halomethoxybenzenes are recognized for their persistence and potential for long-range transport, bioaccumulation, and toxic effects. vliz.beresearchgate.net They are known to be produced by natural sources such as wood-rotting fungi and marine organisms. vliz.beresearchgate.net Their presence in the atmosphere shows significant spatial and seasonal variability. nih.gov

In contrast, the environmental behavior of methoxybenzenes without halogen substituents, like the trimethylbenzene isomers, has been primarily studied in the context of their biodegradability in contaminated soils and groundwater. nih.govnih.govmdpi.com These studies highlight the importance of the molecular structure and environmental conditions (e.g., temperature, presence of electron acceptors) in determining their persistence. nih.govnih.gov

While direct data for this compound is lacking, its four methoxy (B1213986) groups would likely influence its water solubility, volatility, and susceptibility to microbial attack and photooxidation. It can be hypothesized that its environmental fate would share characteristics with both other polymethoxylated benzenes and, to some extent, the less volatile halomethoxybenzenes. However, without specific experimental data, its environmental distribution and transformation pathways remain speculative.

Table 2: Comparison of Environmental Characteristics of Related Compound Classes

| Characteristic | Halomethoxybenzenes | Trimethylbenzenes | This compound (Hypothesized) |

|---|---|---|---|

| Sources | Primarily natural (fungi, marine organisms), some anthropogenic. vliz.beresearchgate.net | Anthropogenic (components of petroleum products). mdpi.com | Unknown, potentially from natural or synthetic origins. |

| Atmospheric Transport | Capable of long-range transport. vliz.beresearchgate.net | Volatile, subject to atmospheric transport. | Likely to be semi-volatile and undergo atmospheric transport. |

| Biodegradability | Generally persistent. | Biodegradable under specific anaerobic conditions, isomer-dependent. nih.govnih.gov | Potentially biodegradable, likely dependent on microbial populations and environmental conditions. |

| Primary Environmental Compartments of Concern | Atmosphere, aquatic systems. vliz.beresearchgate.netnih.gov | Contaminated soil and groundwater. nih.govnih.govmdpi.com | Unknown, potentially atmosphere, soil, and water. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Regioselective Functionalization

The precise functionalization of polysubstituted aromatic rings is a cornerstone of modern organic synthesis, enabling the creation of complex molecules from simpler precursors. For 1,2,3,5-tetramethoxybenzene, the electron-rich nature of the ring, activated by four methoxy (B1213986) groups, presents both a challenge and an opportunity for regioselective reactions. Future research should focus on developing novel synthetic strategies that can selectively target the two remaining unsubstituted carbon atoms (C4 and C6).

Key research avenues include:

Directed Ortho-Metalation (DoM): While the methoxy groups are known directing groups, the combined electronic and steric effects in this compound are not fully understood. Systematic studies are needed to explore the use of various organolithium bases and directing metalating groups to achieve selective lithiation at either the C4 or C6 position. This would provide a powerful platform for introducing a wide range of electrophiles.

Transition-Metal Catalyzed C-H Activation: The development of catalysts that can differentiate between the C-H bonds at the 4 and 6 positions is a significant challenge. Research into rhodium, palladium, and iridium catalysts with tailored ligand systems could unlock new pathways for direct, atom-economical functionalization, avoiding the need for pre-functionalized starting materials.

Halogenation and Cross-Coupling: Selective mono- or di-halogenation of the aromatic ring would provide versatile handles for well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work should aim to establish reliable and selective protocols for bromination or iodination, followed by the systematic exploration of coupling partners to build molecular complexity.

A comparative table of potential strategies is presented below.

| Strategy | Potential Advantage | Research Goal |

| Directed Ortho-Metalation | High regioselectivity, well-established chemistry. | Optimize reaction conditions (base, solvent, temperature) for selective C4 vs. C6 functionalization. |

| C-H Activation | High atom economy, direct functionalization. | Design ligands and catalytic systems for regioselective C-H bond activation. |

| Selective Halogenation | Creates versatile synthetic handles for cross-coupling. | Develop protocols for controlled mono- and di-halogenation of the benzene (B151609) ring. |

Deeper Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and predicting new reactivity patterns. For this compound, the interplay of the four methoxy groups significantly influences the electronic distribution of the benzene ring, which in turn governs its behavior in chemical reactions. Future research should be directed toward elucidating the mechanisms of its key transformations.

Areas for investigation include:

Electrophilic Aromatic Substitution: Detailed kinetic and computational studies are needed to map the potential energy surfaces for electrophilic attack. This would clarify the directing effects of the methoxy groups and predict the product distribution under various reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): While less common for such an electron-rich system, the introduction of a strong electron-withdrawing group could enable SNAr reactions. Mechanistic studies could explore the feasibility of such pathways.

Cycloaddition Reactions: The potential for this compound or its derivatives to participate in cycloaddition reactions, for instance as a component in Diels-Alder reactions, remains unexplored. Mechanistic investigations could reveal novel synthetic routes to complex polycyclic systems. nih.gov

Exploration of Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

Modern analytical techniques offer unprecedented insight into molecular structure and dynamics. Applying these advanced methods to this compound can provide a wealth of information that is currently unavailable. Research in this area should move beyond routine characterization toward a more dynamic understanding of the molecule's behavior.

Future directions include:

Advanced Vibrational Spectroscopy: Building on studies of related molecules like 1,3,5-trimethoxybenzene (B48636), techniques such as inelastic neutron scattering (INS) combined with Raman and IR spectroscopy, supported by density functional theory (DFT) calculations, could be used. researchgate.net This would provide a detailed picture of the vibrational modes, particularly the torsional motions of the methoxy groups, which are sensitive to intermolecular interactions and the local environment. researchgate.net

In-situ Reaction Monitoring: Employing techniques like ReactIR or in-situ NMR spectroscopy to monitor the regioselective functionalization reactions in real-time would provide valuable kinetic data and help identify transient intermediates. This information is crucial for optimizing reaction conditions and understanding complex reaction networks.

Solid-State NMR and X-ray Crystallography: A comprehensive analysis of the crystalline forms of this compound and its derivatives is needed. Solid-state NMR can probe the local environment and dynamics in the solid phase, while single-crystal X-ray diffraction can precisely determine molecular packing and intermolecular interactions.

Expansion into New Materials Science Paradigms and Smart Materials

The unique electronic and structural features of this compound make it an attractive building block for novel materials. The electron-donating methoxy groups can be harnessed to create materials with interesting optical, electronic, and self-assembly properties. Related methoxy-substituted benzenes have already found use in the formulation of specialized polymers and resins. sarchemlabs.com

Future research should explore its potential in:

Organic Electronics: As an electron-rich aromatic core, it could be incorporated into organic semiconductors, liquid crystals, or as a monomer for conductive polymers. Its derivatives could be designed to self-assemble into ordered structures suitable for charge transport.

Supramolecular Chemistry: The methoxy groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. This suggests that this compound could be used to design functional supramolecular polymers and gels, similar to research on benzene-1,3,5-tricarboxamides. nih.gov

Smart Materials: By incorporating photoresponsive or chemoresponsive functional groups, derivatives of this compound could be developed into "smart" materials that change their properties in response to external stimuli like light, pH, or the presence of specific analytes.

Comprehensive Biological Activity Profiling and Mechanistic Elucidation

The methoxybenzene scaffold is a common motif in many biologically active natural products and synthetic drugs. For example, trimethoxyphenyl-based compounds have been investigated as potential anticancer agents. nih.gov A systematic evaluation of the biological properties of this compound and its derivatives is a logical and promising avenue for future research.

Key research objectives include:

Broad-Spectrum Biological Screening: The compound and a library of its derivatives should be screened against a diverse range of biological targets, including cancer cell lines, enzymes (e.g., kinases, demethylases), receptors, and microbial pathogens. Studies on related structures have shown activity against cancer cells and potential as antioxidant agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: For any identified "hits," a systematic SAR study should be undertaken. This involves synthesizing and testing a range of analogues to identify the key structural features responsible for the biological activity. This approach has been successful in identifying potent inhibitors of targets like LSD1 from other aromatic scaffolds. mdpi.com

Mechanism of Action (MoA) Elucidation: Once a potent compound is identified, detailed biochemical and cellular studies are required to determine its precise mechanism of action. This could involve identifying the direct molecular target, studying its effect on cellular signaling pathways, and exploring its potential for inducing apoptosis or other cellular responses.

| Research Area | Objective | Example from Related Compounds |

| Anticancer Screening | Identify cytotoxic effects against various cancer cell lines. | Trimethoxyphenyl analogues show antiproliferative activity. nih.gov |

| Enzyme Inhibition | Screen against key enzymes involved in disease. | Aromatic-centered triazoles and thiadiazoles inhibit LSD1 demethylase. mdpi.com |

| Antioxidant Activity | Evaluate the potential to scavenge free radicals. | Methoxy-substituted thiosemicarbazides exhibit hydroxyl radical scavenging activity. nih.gov |

Advanced Environmental Risk Assessment and Remediation Strategies

As with any chemical compound intended for broader application, a thorough assessment of its environmental fate and potential toxicity is essential. Currently, there is a lack of specific data on the environmental impact of this compound. Future research must address this knowledge gap to ensure its safe and sustainable use. General frameworks for assessing the risks of benzene and its derivatives are well-established and can be adapted. epa.govca.gov

Essential areas for future investigation include:

Environmental Fate and Transport: Studies on its persistence, mobility, and degradation pathways in soil and aquatic environments are needed. This includes investigating its susceptibility to biodegradation by microorganisms and photodegradation by sunlight.

Ecotoxicology: The toxicity of this compound should be evaluated in representative organisms from different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish.

Remediation Technologies: In the event of environmental contamination, effective remediation strategies will be required. Research could focus on developing advanced oxidation processes or bioremediation techniques that can efficiently degrade the compound into harmless substances.

A structured approach to this research, as outlined by agencies like the ATSDR, involves evaluating exposure pathways and developing health-based comparison values to screen environmental data. cdc.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1,2,3,5-Tetramethoxybenzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves methoxylation of substituted benzene derivatives. Friedel-Crafts alkylation or nucleophilic aromatic substitution may be used, with careful control of protecting groups (e.g., methyl or acetyl) to prevent over-substitution. Solvent polarity (e.g., dichloromethane or DMF) and catalyst selection (e.g., Lewis acids like AlCl₃) significantly influence yield . Optimization requires iterative testing of temperature, stoichiometry, and reaction time, validated via TLC or HPLC monitoring.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Methoxy (-OCH₃) groups exhibit distinct singlet peaks in ¹H NMR (δ ~3.8–4.0 ppm) and ¹³C NMR (δ ~55–60 ppm). Overlapping signals can be resolved using 2D NMR (e.g., HSQC, COSY) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1 for C₁₀H₁₄O₄). Fragmentation patterns help identify substituent positions.

- IR Spectroscopy : Stretching vibrations for methoxy C-O bonds (~1250 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) validate structure .

Q. What solubility properties influence solvent selection for reactions involving this compound?

- Methodological Answer : The compound’s polarity (from four methoxy groups) favors polar aprotic solvents (e.g., DMSO, acetone) for dissolution. Solubility in non-polar solvents (e.g., hexane) is limited, necessitating phase-transfer catalysts for reactions requiring biphasic systems. Solvent choice impacts reaction kinetics and purification (e.g., recrystallization in ethanol/water mixtures) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reaction mechanisms for this compound’s formation?

- Methodological Answer : Contradictions often arise from competing pathways (e.g., electrophilic vs. nucleophilic substitution). Systematic approaches include:

- Isotopic Labeling : Use deuterated reagents (e.g., CD₃I) to track methoxy group incorporation, as seen in deuterated benzene derivatives .

- Kinetic Studies : Compare rate constants under varying conditions (pH, temperature) to identify dominant mechanisms.

- Computational Modeling : Validate proposed intermediates via DFT calculations (e.g., Gibbs free energy of transition states) .

Q. What experimental designs are recommended to study the stability of this compound under extreme conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and DSC to determine decomposition temperatures.

- pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC-UV at intervals (e.g., 24, 48, 72 hrs).

- Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and assess photodegradation products using LC-MS .

Q. How can computational models predict this compound’s electronic properties, and what validation steps are essential?

- Methodological Answer :

- DFT Calculations : Optimize geometry and compute HOMO-LUMO gaps to predict redox behavior. Compare with experimental cyclic voltammetry data.

- MD Simulations : Model solvation effects in common solvents (e.g., water, acetonitrile) to correlate with observed solubility trends .

- Validation : Cross-check computed NMR chemical shifts (e.g., using GIAO method) with experimental spectra to refine force fields .

Safety and Handling

Q. What PPE and engineering controls are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Gloves : Use nitrile or neoprene gloves (≥0.11 mm thickness) tested to EN 374 standards for chemical resistance .